molecular formula C20H30N2O4 B1666186 BENZAMIDE, N-(DECAHYDRO-2-METHYL-5-ISOQUINOLYL)-3,4,5-TRIMETHOXY-, trans- CAS No. 27460-73-7

BENZAMIDE, N-(DECAHYDRO-2-METHYL-5-ISOQUINOLYL)-3,4,5-TRIMETHOXY-, trans-

Cat. No. B1666186
CAS RN: 27460-73-7
M. Wt: 362.5 g/mol
InChI Key: QZGOPRYNEGQTLA-CWSLVUQWSA-N
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Description

Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans- is a bioactive chemical.

Scientific Research Applications

Antiarrhythmic Properties

Benzamide derivatives have been explored for their potential in treating arrhythmias. For instance, the synthesis of 5-benzamido-2-methyl-trans-decahydroisoquinolines, including compounds structurally related to the mentioned benzamide, showed significant antiarrhythmic potency. The lipophilicity of the benzamide moiety is crucial in determining the compound's effectiveness in this context (Mathison & Pennington, 1980).

Anticancer Potential

Recent studies have shown that benzamide derivatives demonstrate promising anticancer properties. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited significant anticancer activity against various cancer cell lines, surpassing the effectiveness of some reference drugs (Ravinaik et al., 2021). Similarly, other derivatives have shown effectiveness against breast and lung cancer cell lines (Mohan et al., 2021).

Neuroleptic Activity

Benzamides, including those structurally related to the compound , have been investigated for their neuroleptic properties. Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have demonstrated potent neuroleptic activity, offering potential new avenues for psychosis treatment (Iwanami et al., 1981).

Antimicrobial Activity

Benzamide derivatives have also shown promise in antimicrobial applications. For example, N-benzimidazol-1-yl-methyl-benzamide derivatives demonstrated effective antimicrobial properties against a range of bacterial and fungal strains (Sethi et al., 2016).

Sigma-2 Receptor Probing

Research into sigma-2 receptors, which are implicated in cancer and neurodegenerative diseases, has utilized benzamide analogs as probes. Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been used to study these receptors, enhancing our understanding of their role in various pathologies (Xu et al., 2005).

HDAC Inhibition

Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as selective inhibitors of histone deacetylases (HDACs), showing potential in cancer treatment due to their ability to block cell proliferation and induce apoptosis (Zhou et al., 2008).

Synthesis of Polycyclic Amides

The synthesis of polycyclic amides from benzamides and alkynes, through oxidative ortho C-H activation of benzamides, represents another significant application area. This methodology has been crucial in developing isoquinolones and related compounds (Song et al., 2010).

properties

CAS RN

27460-73-7

Product Name

BENZAMIDE, N-(DECAHYDRO-2-METHYL-5-ISOQUINOLYL)-3,4,5-TRIMETHOXY-, trans-

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H30N2O4/c1-22-9-8-15-13(12-22)6-5-7-16(15)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15-,16?/m1/s1

InChI Key

QZGOPRYNEGQTLA-CWSLVUQWSA-N

Isomeric SMILES

CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

SMILES

CN1CCC2C(C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1CCC2C(C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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